REACTION_SMILES
|
[CH2:28]([Cl:29])[Cl:30].[F:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][cH:8][c:9]([F:11])[cH:10]1.[NH2:12][C:13]([CH2:14][OH:15])([CH3:16])[CH3:17].[OH:18][n:19]1[c:20]2[c:21]([cH:22][cH:23][cH:24][cH:25]2)[n:26][n:27]1>>[F:1][c:2]1[c:3]([C:4](=[O:6])[NH:12][C:13]([CH2:14][OH:15])([CH3:16])[CH3:17])[cH:7][cH:8][c:9]([F:11])[cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccc(F)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(N)CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
On1nnc2ccccc21
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(CO)NC(=O)c1ccc(F)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |